1-Hydroxy-2-acetamidofluorene

Description

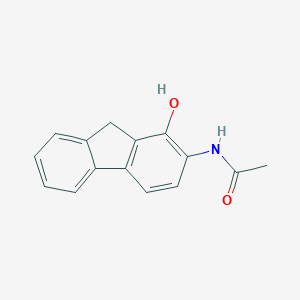

Structure

3D Structure

Properties

IUPAC Name |

N-(1-hydroxy-9H-fluoren-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-9(17)16-14-7-6-12-11-5-3-2-4-10(11)8-13(12)15(14)18/h2-7,18H,8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQPIBKBOFOVHBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C2=C(C=C1)C3=CC=CC=C3C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20182155 | |

| Record name | 1-Hydroxy-2-acetamidofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2784-86-3 | |

| Record name | N-(1-Hydroxy-9H-fluoren-2-yl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2784-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxy-2-acetamidofluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002784863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-2-acetamidofluorene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hydroxy-2-acetamidofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-HYDROXY-2-ACETAMIDOFLUORENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E69KV8M7W5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic and Non Enzymatic Metabolic Activation Pathways of 1 Hydroxy 2 Acetamidofluorene

Initial N-Hydroxylation of 2-Acetamidofluorene to N-Hydroxy-2-acetamidofluorene

The conversion of 2-acetamidofluorene to N-hydroxy-2-acetamidofluorene is an oxidative metabolic reaction. wikipedia.orgresearchgate.net This enzymatic N-hydroxylation is a pivotal activation step, transforming the relatively inert parent amide into a more reactive and toxic intermediate. wikipedia.org

The N-hydroxylation of 2-AAF is primarily catalyzed by the cytochrome P-450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of liver cells. wikipedia.orgnih.gov Studies using reconstituted enzyme systems have demonstrated that both cytochrome P-450 and NADPH-cytochrome c reductase are essential for this activity. nih.govportlandpress.com

Several P450 isoforms are capable of metabolizing 2-AAF, with a marked specificity for either N-hydroxylation (activation) or ring-hydroxylation (detoxification). scispace.com Among the human P450s, CYP1A2 is a major enzyme responsible for the metabolic activation of aromatic amides like 2-AAF. nih.govsci-hub.se In animal models, P450 forms induced by compounds like 3-methylcholanthrene (B14862) or 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) show significantly higher activity for 2-AAF N-hydroxylation compared to uninduced or phenobarbital-induced forms. nih.govportlandpress.comscispace.comnih.gov For instance, in rabbits, P450 form 4, induced by TCDD, is highly efficient in catalyzing the N-hydroxylation of 2-AAF, with the N-hydroxy metabolite accounting for 70% of the products. scispace.com In contrast, amine oxidase does not appear to be involved in this specific metabolic reaction. nih.gov

Table 1: Cytochrome P450 Isoforms Involved in 2-Acetamidofluorene (2-AAF) Metabolism

| Enzyme Family | Specific Isoform | Role in 2-AAF Metabolism | Inducers | Species Studied | Reference(s) |

| Cytochrome P450 | CYP1A2 | Major enzyme in N-hydroxylation (activation) | Polycyclic aromatic hydrocarbons (e.g., 3-methylcholanthrene) | Human, Rat | nih.gov, sci-hub.se |

| Cytochrome P450 | P-450 (general) | N- and ring-hydroxylation | 3-Methylcholanthrene | Rat | nih.gov, portlandpress.com |

| Cytochrome P450 | Form 4 | High N-hydroxylation activity | 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) | Rabbit | scispace.com |

| Cytochrome P450 | Form 6 / Form 3 | Primarily ring-hydroxylation (detoxification) | TCDD / Constitutive | Rabbit | scispace.com |

| Cytochrome P450 | Form 2 | Negligible activity with 2-AAF | Phenobarbital | Rabbit | scispace.com |

The enzymatic capacity to activate 2-AAF via N-hydroxylation is subject to developmental changes. Studies in avian models, such as chicks, have provided insights into these age-related differences. Research has shown that newly hatched chicks possess high levels of liver microsomal mono-oxygenase activities, including AAF N-hydroxylase activity. nih.govtandfonline.com The mutagenic activation of 2-AAF was found to be highest on the first day after hatching and subsequently declined over the next ten days. nih.govtandfonline.com Pre-treatment with β-naphthoflavone, an inducer of CYP enzymes, markedly increased these mono-oxygenase activities in young chicks. nih.gov This induction was associated with an increase in a specific protein band in liver microsomes, which correlated with enhanced benzo[a]pyrene (B130552) hydroxylase and AAF N-hydroxylase activities. nih.govtandfonline.com

Formation of Reactive Esters from N-Hydroxy-2-acetamidofluorene

Following its formation, N-hydroxy-2-acetamidofluorene undergoes further metabolic activation through esterification. This process, involving enzymes such as acetyltransferases and sulfotransferases, converts the N-hydroxy group into a better leaving group, leading to the formation of highly unstable and electrophilic esters. wikipedia.orgbvs.hn These esters can spontaneously decompose to form reactive nitrenium or carbonium ions that readily bind to DNA, an event widely considered to be the initiating step in the carcinogenesis of 2-AAF. wikipedia.org

One major pathway for the activation of N-OH-2-AAF is O-acetylation, catalyzed by cytosolic N-acetyltransferases (NATs). wikipedia.org This reaction transfers an acetyl group to the oxygen of the N-hydroxy moiety, yielding N-acetoxy-2-acetylaminofluorene. wikipedia.org Humans express two distinct NAT enzymes, N-acetyltransferase 1 (NAT1) and N-acetyltransferase 2 (NAT2), both of which can catalyze the O-acetylation of N-hydroxylated arylamines. nih.govfrontiersin.org

Studies in hamster models have shown that both NAT1 and NAT2 are capable of activating N-OH-2-AAF to form DNA adducts. nih.gov However, the two isozymes exhibit different kinetic properties and are subject to different genetic regulation, with NAT2 activity being dependent on the acetylator genotype. nih.gov While NAT2 is highly polymorphic and linked to cancer susceptibility, NAT1-catalyzed activation is independent of this genotype. nih.gov Both enzymes are widely distributed in various tissues, suggesting that this activation step can occur in multiple locations within the body. nih.gov

Table 2: Comparison of Human NAT1 and NAT2 in the Activation of N-Hydroxylated Arylamines

| Feature | N-Acetyltransferase 1 (NAT1) | N-Acetyltransferase 2 (NAT2) | Reference(s) |

| Genetic Regulation | Monomorphic | Polymorphic (linked to rapid/slow acetylator phenotype) | nih.gov |

| Substrate Affinity (N-hydroxy-arylamines) | Lower affinity | Higher affinity | frontiersin.org |

| Cofactor Affinity (Acetyl-CoA) | Higher affinity | Lower affinity | frontiersin.org |

| Role in N-OH-2-AAF Activation | Catalyzes O-acetylation to form DNA adducts | Catalyzes O-acetylation, but rates may not reflect acetylator genotype for this specific substrate | nih.gov |

| Tissue Distribution | Widespread | Widespread | nih.gov |

A second critical pathway for the esterification of N-OH-2-AAF is O-sulfation, mediated by cytosolic sulfotransferases (SULTs). wikipedia.org This reaction involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the N-hydroxy group, forming N-sulfoxy-2-acetamidofluorene. wikipedia.orgbvs.hn This sulfate (B86663) ester is highly unstable and is considered a major ultimate carcinogenic metabolite of 2-AAF in the liver. wikipedia.orgbvs.hn

Multiple SULT isoforms exist, with the SULT1 and SULT2 families being the primary contributors to the metabolism of xenobiotics. nih.gov In rats, several aryl sulfotransferase (AST) isoforms have been shown to catalyze the sulfation of N-OH-2-AAF with varying efficiencies. researchgate.net The rat SULT2A1 has also been identified as an enzyme that increases the sulfation of N-hydroxy-2-acetamidofluorene. mcw.edu

N,O-Aryl hydroxamic acid acyltransferase (AHAT) catalyzes the intramolecular transfer of the acetyl group from the nitrogen to the oxygen of the hydroxamic acid function in N-OH-2-AAF. wikipedia.orgnih.gov This reaction produces N-acetoxy-2-aminofluorene, a different reactive metabolite that also decomposes to form a DNA-reactive nitrenium ion. wikipedia.org

AHAT can also catalyze the transfer of the N-acetyl group from N-arylhydroxamic acids to other acceptor molecules. nih.gov In the absence of a suitable acceptor, AHAT converts these hydroxamic acids into reactive electrophilic intermediates that can bind irreversibly to cellular nucleophiles, including the enzyme itself, a process known as suicide inactivation. nih.gov Studies evaluating a series of derivatives of N-hydroxy-2-acetamidofluorene have shown that they can all act as acetyl donors and inactivators of AHAT, with their effectiveness being influenced by their electronic properties. nih.govacs.org It is important to note that the presence of a hydroxyl group on the fluorene (B118485) ring itself, as in 1-hydroxy-2-acetamidofluorene, is not sufficient to confer significant acyltransferase activity with AHAT compared to the N-hydroxy prototype. nih.govebi.ac.uk

Generation of Ultimate Electrophilic Intermediates

The metabolic activation of this compound culminates in the generation of several highly reactive electrophilic intermediates. These species are considered the "ultimate carcinogens" as they possess the ability to form covalent adducts with cellular nucleophiles, most notably DNA, thereby initiating the cascade of events leading to mutation and cancer. The formation of these intermediates is not a singular event but rather a branching of pathways, each yielding a distinct reactive molecule with its own characteristic reactivity.

Formation and Reactivity of Aryl Nitrenium Ions

Aryl nitrenium ions are highly electrophilic species considered to be ultimate reactive intermediates formed from the metabolism of mutagenic and carcinogenic arylamines. nih.gov Their formation from this compound is a key step in its mechanism of genotoxicity. This process typically involves the esterification of the N-hydroxy group, forming an unstable intermediate that spontaneously decomposes to the aryl nitrenium ion. wikipedia.org For instance, sulfotransferase enzymes can catalyze the formation of a sulfate ester, which then breaks down to yield the nitrenium ion. wikipedia.orgnih.gov Similarly, O-acetylation by N-acetyltransferase can produce N-acetyl-N-acetoxyaminofluorene, which can also rearrange to form an arylamidonium ion that is in equilibrium with the aryl nitrenium ion. wikipedia.org

Once formed, these aryl nitrenium ions are potent electrophiles that readily react with nucleophilic sites on DNA bases. nih.gov This reactivity is a principal determinant of the subsequent genetic alterations. nih.gov The interaction of these ions with DNA is not random; they exhibit a preference for specific sites, leading to a characteristic pattern of DNA adducts.

Formation and Reactivity of Carbonium Ions

In addition to aryl nitrenium ions, the metabolic activation of this compound can also lead to the formation of carbonium ions. The formation of these reactive species can occur following the rearrangement of the initial electrophilic intermediate. For example, the decomposition of N-acetyl-N-acetoxyaminofluorene can lead to the formation of a carbonium ion in addition to the arylamidonium ion. wikipedia.org

Formation and Reactivity of Arylamidonium Ions

The formation of an arylamidonium ion is another critical step in the metabolic activation of this compound. This intermediate can be generated through the O-acetylation of the N-hydroxy metabolite by a cytosolic N-acetyltransferase, yielding N-acetyl-N-acetoxyaminofluorene. wikipedia.org This product can then spontaneously rearrange to form the arylamidonium ion. wikipedia.org This ion is in equilibrium with the highly reactive aryl nitrenium ion.

The arylamidonium ion itself is an electrophilic species capable of reacting with cellular nucleophiles. Studies have shown that adduct formation with various nucleophiles can occur through a bimolecular mechanism, suggesting that the arylamidonium ion can directly participate in these reactions without necessarily dissociating into a nitrenium ion. nih.gov The reactivity of the arylamidonium ion, along with the nitrenium and carbonium ions, underscores the complex array of electrophiles generated from this compound.

Alternative Biotransformation Routes of this compound

Beyond the pathways leading to highly reactive electrophiles, this compound can undergo other biotransformation reactions. These alternative routes can either represent detoxification pathways, by converting the compound to less reactive metabolites, or contribute to a different spectrum of biological activity.

N-Hydroxy-2-acetamidofluorene Reductase Activity

An important alternative metabolic pathway for this compound is its reduction back to 2-acetamidofluorene. This reaction is catalyzed by N-hydroxy-2-acetamidofluorene reductase, an enzyme belonging to the family of oxidoreductases. wikipedia.org This enzyme utilizes NAD(P)H as a cofactor to reduce the N-hydroxy group. wikipedia.org

The activity of this reductase has been observed in the liver cytosol of various species, including rabbits. wikipedia.org By converting the proximate carcinogen back to its less reactive precursor, this enzymatic activity can be considered a detoxification pathway, potentially mitigating the carcinogenic effects of 2-AAF.

| Enzyme | Reaction Catalyzed | Cofactor | Cellular Location |

| N-hydroxy-2-acetamidofluorene reductase | N-hydroxy-2-acetamidofluorene → 2-acetamidofluorene | NAD(P)H | Cytosol |

Deacetylation Processes

Deacetylation, the removal of the acetyl group, represents another significant metabolic route for this compound. This process can be catalyzed by microsomal deacetylase enzymes. wikipedia.org The product of this reaction is N-hydroxy-2-aminofluorene. nih.gov

| Process | Enzyme | Product | Significance |

| Deacetylation | Microsomal deacetylase | N-hydroxy-2-aminofluorene | Alters the balance of metabolic pathways and can lead to different reactive intermediates. |

Glucuronidation and Other Conjugation Pathways

The metabolic fate of this compound (N-hydroxy-2-acetylaminofluorene, N-OH-AAF) is significantly influenced by conjugation reactions, which are phase II metabolic pathways. These pathways generally increase the water solubility of xenobiotics, facilitating their excretion. However, in the case of N-OH-AAF, certain conjugation pathways can also lead to the formation of reactive metabolites. The primary conjugation pathways for N-OH-AAF are glucuronidation and sulfation.

Glucuronidation

Glucuronidation is a major pathway in the metabolism of N-OH-AAF, catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). This reaction involves the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the hydroxyl group of N-OH-AAF, forming a glucuronide conjugate.

Several UGT isoforms have been shown to be involved in the glucuronidation of N-OH-AAF. Studies using cDNA-expressed human UGTs have demonstrated that UGT1A9, UGT1*6, and UGT2B7 are capable of glucuronidating N-OH-AAF. oup.comnih.govnih.gov Research has indicated that UGT1A9, in particular, can efficiently block the genotoxic effects of N-OH-AAF by converting it into its glucuronide form. nih.gov

The activity of these UGT isoforms towards N-OH-AAF and other hydroxylated metabolites of 2-acetylaminofluorene (B57845) (AAF) shows a degree of regiospecificity. For instance, while both UGT2B7 and UGT16 can glucuronidate N-OH-AAF, as well as its 1-, 3-, and 8-hydroxy derivatives, 5-hydroxy-AAF is only metabolized by UGT16. oup.com This suggests that the relative expression levels of different UGT isoforms in a particular tissue can influence the detoxification and potential activation of AAF metabolites. oup.com

The product of glucuronidation of N-OH-AAF is an N,O-glucuronide. wikipedia.org This conjugate is generally considered a detoxification product, as it is more water-soluble and readily excretable. However, the N,O-glucuronide of N-OH-AAF can also play a role in the carcinogenic process. wikipedia.orgontosight.ai It is relatively stable and can be transported to other tissues, such as the bladder. wikipedia.org In the acidic environment of the urine, the N,O-glucuronide can be hydrolyzed, releasing the proximate carcinogen N-OH-AAF. wikipedia.org This process is believed to be a contributing factor to the development of bladder tumors following exposure to AAF. wikipedia.org

Studies in rats have shown that after administration of the glucuronide of N-OH-AAF, a significant portion of the compound is excreted in the urine and bile. aacrjournals.org The route of administration was found to influence the metabolic fate, with subcutaneous injection leading to less metabolic alteration compared to oral administration. aacrjournals.org

Interestingly, some research suggests that O-glucuronidation may primarily serve as a detoxification mechanism for N-arylacethydroxamic acids like N-OH-AAF. nih.gov The induction of unscheduled DNA synthesis in human urothelial cells by the O-glucuronide of N-OH-AAF was observed only in the presence of β-glucuronidase, an enzyme that can cleave the glucuronide conjugate. nih.gov

Other Conjugation Pathways

Besides glucuronidation, sulfation is another critical conjugation pathway in the metabolism of N-OH-AAF.

Sulfation involves the transfer of a sulfonate group (SO3-) from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of N-OH-AAF. This reaction is catalyzed by sulfotransferases (SULTs). The resulting sulfate ester of N-OH-AAF is highly unstable and can spontaneously decompose to form a reactive nitrenium ion. wikipedia.orgresearchgate.net This electrophilic species can then readily react with nucleophilic sites on DNA, leading to the formation of DNA adducts and initiating the process of carcinogenesis. wikipedia.orgresearchgate.net

During the in vitro sulfation of N-OH-AAF by rat liver fractions, a dimer of 2-acetylaminofluorene has also been identified as a metabolite. nih.gov The formation of this dimer is thought to occur from the reaction of the parent compound, 2-acetylaminofluorene, with the reactive electrophilic species generated from the sulfated N-OH-AAF. nih.gov

Data Tables

Table 1: Human UDP-Glucuronosyltransferase (UGT) Isoforms Involved in the Metabolism of this compound

| UGT Isoform | Activity towards this compound | Reference(s) |

| UGT1A9 | Active, efficiently blocks genotoxicity | nih.gov |

| UGT1*6 | Active | oup.comnih.gov |

| UGT2B7 | Active | oup.com |

| UGT2B10 | Inactive | oup.com |

| UGT2B11 | Inactive | oup.com |

Table 2: Conjugation Pathways of this compound and their Biological Significance

| Conjugation Pathway | Enzyme Family | Product | Biological Significance | Reference(s) |

| Glucuronidation | UDP-Glucuronosyltransferases (UGTs) | N,O-Glucuronide | Primarily detoxification, but can be transported and hydrolyzed to release the proximate carcinogen, especially in the bladder. | wikipedia.orgontosight.ainih.gov |

| Sulfation | Sulfotransferases (SULTs) | Unstable Sulfate Ester | Metabolic activation; the product spontaneously decomposes to a reactive nitrenium ion that can form DNA adducts. | wikipedia.orgresearchgate.net |

Molecular Mechanisms of 1 Hydroxy 2 Acetamidofluorene Induced Dna Damage

Covalent DNA Adduct Formation

The formation of covalent bonds between metabolites of 1-hydroxy-2-acetamidofluorene and DNA is a critical event in its mechanism of action. This process is initiated by the metabolic activation of this compound to reactive esters. These electrophilic intermediates then react with nucleophilic sites on DNA bases, primarily guanine (B1146940), to form stable adducts. wikipedia.orgnih.gov

Structural Characterization of Major DNA Adducts (e.g., N-(2'-deoxyguanosin-8-yl)-2-acetylaminofluorene)

The predominant DNA adduct formed from this compound is N-(2'-deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF). nih.govnih.gov In this adduct, the C8 position of guanine is covalently linked to the nitrogen atom of the acetylaminofluorene moiety. nih.govnih.gov Structural studies have revealed that the formation of the dG-C8-AAF adduct induces significant conformational changes in the DNA double helix. nih.govacs.org The bulky fluorene (B118485) ring of the adduct intercalates into the DNA, displacing the modified guanine base and causing a localized distortion of the DNA structure. nih.govresearchgate.net This distortion is a key factor in the subsequent recognition of the adduct by DNA repair machinery and in the potential for mutagenesis if the adduct is not repaired. nih.govnih.gov

N-(Deoxyguanosin-8-yl)-2-acetylaminofluorene exists predominantly in a syn conformation around the glycosidic bond, which is a significant deviation from the normal anti conformation of guanine in B-DNA. nih.gov This altered conformation further contributes to the disruption of normal DNA structure and function.

| Adduct Name | Abbreviation | Site of Attachment to Deoxyguanosine |

| N-(2'-deoxyguanosin-8-yl)-2-acetylaminofluorene | dG-C8-AAF | C8 of Guanine |

| 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene | N2 of Guanine | |

| N-(deoxyguanosin-8-yl)-2-aminofluorene | dG-C8-AF | C8 of Guanine |

Investigation of Site-Specific Adduction on Nucleic Acid Sequences (e.g., Guanine, Thymine (B56734), Cytosine Sites)

Research has shown that the formation of DNA adducts by this compound is not random and exhibits sequence specificity. Guanine residues are the primary targets for adduction. koreamed.orgnih.gov Studies utilizing DNA fragments from human tumor suppressor genes have revealed that N-hydroxy-2-acetamidofluorene induces piperidine-labile lesions preferentially at thymine and cytosine residues. nih.gov Furthermore, with formamidopyrimidine-DNA glycosylase treatment, cleavage occurs at guanine residues, particularly within the ACG sequence. nih.gov Photoactivation of N-hydroxy-2-acetamidofluorene has also been shown to cause preferential cleavage at guanine, thymine, and cytosine sites. oup.comconsensus.app This site-specific adduction can lead to mutational hotspots in genes that are critical for cell cycle control and tumor suppression.

Oxidative DNA Damage Induction

Beyond the formation of covalent adducts, this compound can also induce DNA damage through oxidative stress. oup.comconsensus.app This involves the generation of reactive oxygen species (ROS) that can damage DNA bases and the sugar-phosphate backbone. researchgate.netresearchgate.net

Mechanisms of Hydroxyl Radical (•OH) Generation from this compound

A significant mechanism of oxidative damage by this compound involves the generation of highly reactive hydroxyl radicals (•OH). oup.comconsensus.appresearchgate.net This can occur through the photolysis of the N-OH bond in this compound upon exposure to UV or sunlight. oup.comconsensus.app This homolytic cleavage produces both an amidyl radical and a hydroxyl radical. oup.comresearchgate.net This process is notable as it can occur independently of the presence of transition metal ions. researchgate.net The generated hydroxyl radicals can then readily attack DNA, leading to strand breaks and the formation of oxidized bases. researchgate.netpnas.org Another proposed pathway involves the generation of hydrogen peroxide (H₂O₂), which in the presence of copper ions (Cu(II)) and a reductant like NADH, can lead to the formation of hydroxyl radicals and subsequent DNA damage. nih.gov

Production and Reactivity of Amidyl Radicals

The homolysis of the N-OH bond in this compound not only produces hydroxyl radicals but also amidyl radicals. oup.comresearchgate.net These nitrogen-centered radicals are also reactive species capable of interacting with DNA. bvs.hnnih.gov While the primary focus has often been on the arylnitrenium ion in covalent adduct formation, the production of amidyl radicals represents an additional pathway for DNA damage. oup.comresearchgate.net These radicals can contribute to both covalent DNA damage and oxidative damage, further highlighting the complex and multifaceted nature of this compound's genotoxicity. oup.comconsensus.app

| Radical Species | Precursor | Mechanism of Generation |

| Hydroxyl Radical (•OH) | This compound | Photolysis (N-OH bond homolysis) |

| Hydroxyl Radical (•OH) | Hydrogen Peroxide (H₂O₂) | Copper-mediated decomposition |

| Amidyl Radical | This compound | Photolysis (N-OH bond homolysis) |

Photoactivation-Mediated Oxidative DNA Damage (UV and Sunlight Irradiation Effects)

The genotoxicity of this compound (N-OH-AAF), a principal metabolite of the carcinogen 2-acetylaminofluorene (B57845) (2-AAF), is not solely dependent on enzymatic activation. Research has revealed that N-OH-AAF can be photoactivated by ultraviolet (UV) and sunlight irradiation, leading to significant oxidative DNA damage. consensus.appresearchgate.netoup.com This process represents an alternative pathway to the well-established mechanism involving enzymatic formation of arylnitrenium ions. oup.com

Upon exposure to light, N-OH-AAF undergoes photolysis, resulting in the homolytic cleavage of the N-OH bond. This reaction produces two highly reactive radical species: the hydroxyl radical (•OH) and the amidyl radical. researchgate.netoup.com Electron spin resonance spin-trapping and fluorescent studies have unequivocally confirmed the generation of the highly reactive •OH from the photolysis of N-OH-AAF. oup.comresearchgate.net

These photochemically generated radicals can induce both oxidative and covalent DNA damage. oup.com The hydroxyl radical, in particular, is a potent oxidizing agent that can abstract hydrogen atoms from the deoxyribose backbone of DNA and add to the double bonds of DNA bases, initiating a cascade of damaging reactions. consensus.appresearchgate.net Studies have shown that this photoactivation process leads to preferential cleavage of DNA at guanine, thymine, and cytosine sites. oup.com

The implications of this photoactivation are significant, as it suggests that exposure to sunlight could exacerbate the carcinogenic potential of aromatic amines like 2-AAF by providing a non-enzymatic route to the generation of DNA-damaging species. researchgate.net

Induction of Oxidative Lesions (e.g., 8-oxo-2'-deoxyguanosine)

A key consequence of the oxidative stress induced by this compound (N-OH-AAF), particularly following photoactivation, is the formation of oxidative DNA lesions. One of the most extensively studied and significant of these lesions is 8-oxo-2'-deoxyguanosine (8-oxodG), an oxidized derivative of deoxyguanosine. consensus.appwikipedia.org The presence of 8-oxodG is a widely used biomarker for oxidative stress and DNA damage. wikipedia.orgnih.govcaymanchem.com

The generation of hydroxyl radicals (•OH) through the photolysis of N-OH-AAF is a primary driver for the formation of 8-oxodG. consensus.appoup.com These radicals attack the guanine base at the C8 position, leading to the formation of 8-oxodG. wikipedia.org The formation of 8-oxodG has been observed in in vitro experiments where N-OH-AAF was exposed to UV or sunlight irradiation in the presence of DNA. consensus.appresearchgate.net This process was partially inhibited by typical hydroxyl radical scavengers, confirming the role of •OH in this type of damage. oup.com

Furthermore, studies in fibroblast Balb/c-3T3 cells have demonstrated the formation of 8-oxodG when the cells were co-exposed to N-OH-AAF and UV irradiation, as measured by double immunofluorescence staining. oup.com In addition to photoactivation, the metabolite N-hydroxy-2-aminofluorene (N-OH-AF) has been shown to induce 8-oxodG formation in the presence of copper (II) and NADH in a cell-free system. nih.gov This indicates that both photo-dependent and metal-catalyzed oxidation pathways can contribute to the generation of this mutagenic lesion.

The formation of 8-oxodG is of high biological relevance because it can lead to G-to-T transversion mutations during DNA replication if not repaired, thereby contributing to the mutagenic and carcinogenic effects of N-OH-AAF. nih.gov

Impact on Genomic Integrity

The chemical reactivity of this compound and its subsequent metabolites and reactive species leads to significant insults on the structural integrity of the genome. This damage manifests primarily as breaks in the phosphodiester backbone of DNA.

Induction of DNA Single-Strand Breaks (SSBs)

Exposure to this compound (N-OH-AAF) has been shown to cause the formation of DNA single-strand breaks (SSBs). consensus.appresearchgate.net These breaks are a direct consequence of the oxidative damage initiated by the compound, particularly following photoactivation. The generation of hydroxyl radicals (•OH) upon UV or sunlight irradiation of N-OH-AAF plays a crucial role in inducing SSBs. consensus.appresearchgate.netoup.com These highly reactive radicals can attack the deoxyribose sugar moiety of the DNA backbone, leading to its cleavage and the formation of a single-strand break. nih.gov

The formation of SSBs has been observed in various experimental systems. For instance, alkaline sucrose (B13894) gradient analysis revealed the production of DNA single-strand breaks in the livers of selenium-deficient rats after the administration of the parent compound, 2-acetylaminofluorene. scispace.com Furthermore, studies using 3D reconstructed human skin tissue models have shown that N-OH-AAF can induce DNA strand breaks, as detected by the comet assay. nih.gov The related compound acetoxyacetylaminofluorene is also known to cause breaks in one strand of the DNA. wikipedia.org

Induction of DNA Double-Strand Breaks (DSBs)

In addition to single-strand breaks, this compound (N-OH-AAF) can also lead to the formation of the more severe DNA double-strand breaks (DSBs). consensus.appresearchgate.net DSBs are particularly hazardous to the cell as they can lead to chromosomal aberrations, genomic instability, and cell death if not properly repaired. nih.gov

The mechanism of DSB induction by N-OH-AAF is linked to its ability to generate oxidative stress upon photoactivation. consensus.appoup.com The simultaneous generation of multiple oxidative lesions in close proximity on opposite DNA strands, forming an oxidative clustered DNA lesion (OCDL), can be processed by cellular repair mechanisms into a DSB. nih.gov The formation of DSBs has been confirmed in fibroblast Balb/c-3T3 cells that were co-exposed to N-OH-AAF and UV irradiation. oup.com The detection of DSBs in these cellular models highlights the significant threat that photoactivated N-OH-AAF poses to genomic stability.

| Type of DNA Damage | Inducing Condition | Observed Effect | Supporting Evidence |

|---|---|---|---|

| Single-Strand Breaks (SSBs) | Photoactivation (UV/Sunlight) | Generation of hydroxyl radicals leading to cleavage of the DNA backbone. consensus.appresearchgate.netoup.com | Observed in vitro and in 3D human skin models. consensus.appnih.gov |

| Double-Strand Breaks (DSBs) | Photoactivation (UV/Sunlight) | Formation of clustered oxidative lesions leading to breaks in both DNA strands. oup.comnih.gov | Demonstrated in fibroblast cells co-exposed to N-OH-AAF and UV light. oup.com |

| 8-oxo-2'-deoxyguanosine (8-oxodG) | Photoactivation (UV/Sunlight) & Metal-catalyzed oxidation | Oxidative damage to guanine bases. consensus.appnih.gov | Measured in vitro and in fibroblast cells. consensus.appoup.com |

Interference with Nucleic Acid Metabolism

The damage inflicted upon the DNA template by this compound extends beyond structural breaks to interfere with the fundamental processes of nucleic acid metabolism, most notably DNA replication.

Inhibition of DNA Replication Fidelity

This compound (N-OH-AAF) and its derivatives can significantly impede and reduce the fidelity of DNA replication. The primary mechanism for this interference is the formation of bulky DNA adducts, which act as physical barriers to the progression of the DNA replication machinery.

Studies have shown that adducts formed by N-2-acetylaminofluorene, a compound closely related to N-OH-AAF, are potent inhibitors of DNA replication. nih.govnih.gov Research using SV40 origin-containing plasmids revealed a strong blockage of replication fork progression when an N-2-acetylaminofluorene adduct was present on the leading strand template. nih.gov This suggests that the replication of the leading strand is particularly sensitive to this type of DNA lesion. nih.gov The size of newly synthesized DNA strands in these experiments often corresponded to the average distance between the adducts on the template, indicating that the adducts act as a direct block to DNA polymerase. nih.gov

Mechanisms of RNA Synthesis Inhibition

This compound is a potent inhibitor of nuclear RNA synthesis in the liver. nih.govresearchgate.net Studies have shown that administration of the compound leads to a significant reduction in the synthesis of RNA within isolated whole nuclei. nih.gov The investigation into the precise mechanism has revealed two primary, and somewhat conflicting, hypotheses: direct inactivation of RNA polymerase enzymes and impairment of the DNA template itself.

Conversely, other studies identify the primary site of inhibition as the nucleolus, with a profound effect on ribosomal RNA (rRNA) synthesis. researchgate.net Research demonstrated that while the inhibitory effect in the nucleoplasmic fraction was slight, it was extensive in the nucleolar fraction, reaching up to 90% inhibition one hour after administration of the carcinogen. researchgate.net This suggests a targeted disruption of the machinery responsible for producing rRNA, a critical component of ribosomes.

| Hepatic Fraction | Observed Inhibition Level | Proposed Primary Target | Reference |

|---|---|---|---|

| Nucleoplasmic Fraction | Slight | RNA Polymerase II | researchgate.net |

| Nucleolar Fraction | Extensive (up to 90%) | Nucleolar DNA Template / rRNA Synthesis | researchgate.net |

| Total Solubilized Polymerases | Significant | Nucleolar and Nucleoplasmic RNA Polymerases | nih.gov |

Impairment of Nucleolar DNA Template Function

The inhibition of the nucleolar DNA template function is a dynamic process. The effect is rapid and significant, reaching a maximal inhibition of approximately 90% within one hour of the carcinogen's administration. researchgate.net Following this peak, the template function is slowly restored, with about half of the function being recovered within approximately 24 hours. researchgate.net This suggests the existence of cellular repair processes that can slowly reverse the DNA modifications causing the transcriptional block. researchgate.net The impairment is thought to result from the covalent binding of N-OH-AAF metabolites to guanine residues within the DNA, which obstructs the passage of RNA polymerase and halts transcription. researchgate.net

| Time After Administration | Level of Inhibition | Key Observation | Reference |

|---|---|---|---|

| 1 Hour | ~90% (Maximal) | Peak inhibition of nucleolar RNA synthesis. | researchgate.net |

| 2 Hours | Significant | Hepatic nuclear RNA synthesis is significantly inhibited. | researchgate.net |

| ~24 Hours | ~45% | Template function is halfway to being restored. | researchgate.net |

| Up to 48 Hours | Gradually Decreasing | Slow restoration of template function continues. | researchgate.net |

Cellular Responses to 1 Hydroxy 2 Acetamidofluorene Mediated Damage

Activation of DNA Repair Pathways (e.g., Excision Repair)

The covalent binding of 1-Hydroxy-2-acetamidofluorene metabolites to DNA primarily triggers the nucleotide excision repair (NER) pathway. This major repair system is responsible for removing bulky, helix-distorting lesions from the genome. The process is initiated by the recognition of the DNA adduct, followed by the excision of a short, single-stranded DNA segment containing the lesion. The resulting gap is then filled in by DNA polymerase, using the undamaged strand as a template, and the final nick is sealed by a DNA ligase.

Evidence for the activation of excision repair comes from studies demonstrating unscheduled DNA synthesis (UDS) in response to treatment with related compounds like 2-acetamidofluorene. oup.com UDS is a hallmark of NER, as it represents the synthesis of DNA that is not associated with normal replication. Furthermore, the restoration of cellular functions, such as RNA synthesis that is inhibited by N-OH-AAF, is presumed to be the result of these repair and excision processes that replace the modified DNA bases. researchgate.net

In addition to forming covalent adducts, photoactivation of N-OH-AAF by UV or sunlight can generate highly reactive hydroxyl radicals (•OH) and amidyl radicals. oup.comresearchgate.net This leads to oxidative DNA damage, including single- and double-strand breaks and the formation of 8-oxo-2'-deoxyguanosine (8-oxodG). oup.comresearchgate.net This type of damage is typically handled by the base excision repair (BER) pathway, indicating that multiple DNA repair systems are mobilized to counteract the diverse lesions induced by N-OH-AAF and its reactive intermediates.

Differential Cellular Sensitivity and DNA Damage Response

The proficiency of a cell's DNA repair machinery is a critical determinant of its sensitivity to this compound. Studies comparing cells with normal DNA repair capabilities to those deficient in excision repair have shown a marked difference in survival and mutation rates following exposure to N-OH-AAF.

Chinese hamster ovary (CHO) cells deficient in excision repair (UV-5) are significantly more sensitive to the cytotoxic effects of N-OH-AAF than their repair-proficient parental cell line (AA8-4). nih.gov The concentration of N-OH-AAF required to reduce cell survival to 37% (D37) was more than five times higher in the repair-proficient cells compared to the repair-deficient cells. nih.gov This highlights the essential role of excision repair in protecting cells from the lethal effects of the DNA adducts formed.

| Cell Line | DNA Repair Capacity | Relative Cytotoxicity (D37) | Mutagenic Response |

|---|---|---|---|

| AA8-4 (Parental) | Excision Repair-Proficient | Less Sensitive (>5-fold higher D37 than UV-5) nih.gov | Lower induction of mutations nih.gov |

| UV-5 (Repair-Deficient) | Excision Repair-Deficient | Highly Sensitive nih.gov | Enhanced induction of 6-thioguanine-resistant colonies nih.gov |

Interaction with Cellular Macromolecules Beyond DNA (e.g., Proteins, Thiols)

The arylamidonium and carbonium ions formed from the metabolic activation of N-OH-AAF can covalently bind to nucleophilic groups found in proteins. wikipedia.org Binding of N-OH-AAF metabolites to rat liver nuclear proteins has been demonstrated both in vivo and in vitro. scispace.com Such protein adducts can alter enzyme activity, disrupt cellular signaling pathways, and impair structural protein function, contributing to cellular toxicity.

Reactive metabolites of N-OH-AAF also react with endogenous thiols, most notably glutathione (B108866). wikipedia.org This reaction is a detoxification pathway, as the conjugation of the electrophilic species to GSH forms a more water-soluble and readily excretable product. This process can prevent the carcinogen from reaching its ultimate target, DNA. However, significant depletion of cellular glutathione stores can leave the cell more vulnerable to oxidative stress and damage from other reactive species, potentially exacerbating the toxic effects.

| Macromolecule | Type of Interaction | Consequence | Reference |

|---|---|---|---|

| Proteins | Covalent binding to nucleophilic groups | Alteration of protein function, potential cytotoxicity | wikipedia.orgscispace.com |

| Glutathione (Thiols) | Conjugation with reactive intermediates | Detoxification and excretion of the carcinogen | wikipedia.org |

| DNA | Formation of covalent adducts and oxidative damage | Activation of DNA repair, mutagenesis, initiation of carcinogenesis | oup.comnih.gov |

Assessment of Genotoxicity and Mutagenicity

Mutation Induction Mechanisms

The mutagenicity of 1-hydroxy-2-acetamidofluorene is primarily attributed to its ability to form covalent adducts with DNA. Following metabolic activation, this compound can bind to DNA bases, particularly guanine (B1146940), leading to the formation of DNA adducts. oup.com One of the key adducts identified is N-(2'-deoxyguanosin-8-yl)-2-acetylaminofluorene. nih.gov The formation of these bulky adducts can distort the DNA helix, interfering with normal cellular processes like DNA replication and transcription. psu.edu

In addition to direct adduct formation, recent studies have revealed another mechanism of DNA damage. Photoactivation of this compound by UV or sunlight can lead to the production of hydroxyl radicals (•OH). oup.comconsensus.app These highly reactive oxygen species can induce oxidative DNA damage, including the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) and single-strand breaks. oup.com This photo-induced pathway suggests that the compound can cause DNA damage through both covalent modification and oxidative stress. Electron spin resonance and fluorescence studies have confirmed the generation of •OH from the photolysis of this compound, which preferentially causes cleavage at guanine, thymine (B56734), and cytosine sites in DNA. oup.com

The mutagenic potential of this compound and its parent compound has been demonstrated in bacterial test systems, such as Salmonella typhimurium strain TA1538, where it induces frameshift mutations. nih.gov The specific types of mutations induced are often single base pair substitutions, particularly G:C to T:A transversions. nih.gov This suggests that the DNA adducts formed by the compound are misread by DNA polymerases during replication, leading to permanent changes in the DNA sequence.

Mutational Activation of Specific Oncogenes (e.g., c-H-ras)

The mutagenic action of this compound can lead to the activation of proto-oncogenes, a critical step in the initiation of cancer. Research has specifically implicated this compound in causing activating mutations in the c-H-ras proto-oncogene. nih.gov

In studies of hepatomas induced in male B6C3F1 mice, DNA from tumors initiated by this compound was found to contain transforming activity in the NIH 3T3 transfection assay. nih.gov Analysis of the activated c-H-ras genes in these tumors revealed a consistent pattern of mutation. nih.gov Through selective oligonucleotide hybridization, a C:G to A:T transversion at the first position of the 61st codon was identified as the activating mutation in all seven of the analyzed hepatomas induced by this compound. nih.gov

This specific and consistent mutation suggests that the activation of the c-H-ras proto-oncogene is a direct consequence of the DNA damage caused by this compound and represents an early event in the process of hepatocarcinogenesis in this mouse model. nih.gov In contrast, other carcinogens used in the same study induced different types of mutations in the same codon, highlighting the compound-specific nature of these genetic alterations. nih.gov While some studies on a metabolite, N-acetoxyacetylaminofluorene, have also pointed to mutations at codon 12 of the c-H-ras gene, the evidence for this compound in vivo strongly points to codon 61. koreamed.org

| Oncogene | Tumor Type | Animal Model | Specific Mutation Induced by this compound | Reference |

|---|---|---|---|---|

| c-H-ras | Hepatoma | Male B6C3F1 Mouse | C:G → A:T transversion at the first position of codon 61. | nih.gov |

Comparative Studies and Structure Activity Relationships

Comparison of 1-Hydroxy-2-acetamidofluorene Activity with Parent Compound (2-Acetamidofluorene)

The metabolism of 2-Acetamidofluorene (2-AAF) can proceed via two principal routes: N-hydroxylation (at the nitrogen atom of the acetamido group) and ring hydroxylation (at various carbon atoms of the aromatic rings). These pathways lead to metabolites with dramatically different biological activities.

N-hydroxylation is the primary metabolic activation step that converts 2-AAF into a proximate carcinogen, N-hydroxy-2-acetylaminofluorene (N-OH-AAF). upenn.edu This metabolite is significantly more carcinogenic than the parent compound, 2-AAF. upenn.edunih.gov Subsequent esterification (e.g., sulfation or acetylation) of N-OH-AAF generates highly reactive electrophilic species that readily form covalent adducts with cellular macromolecules, including DNA. nih.govsemanticscholar.org The formation of these DNA adducts, such as N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF), is a key initiating event in the carcinogenic process. nih.gov

In stark contrast, ring hydroxylation at positions 1, 3, 5, 7, and 8 is generally considered a detoxification pathway. chemicalbook.comnih.gov This process increases the water solubility of the compound, facilitating its conjugation with molecules like glucuronic acid or sulfate (B86663) and subsequent excretion from the body. chemicalbook.com Therefore, this compound, as a ring-hydroxylated metabolite, is anticipated to be substantially less genotoxic and carcinogenic than its parent compound, 2-AAF, and significantly less active than its isomer, N-OH-AAF. While 2-AAF requires metabolic activation to exert its genotoxic effects, this compound represents a product of a competing pathway that leads to detoxification.

| Compound | Metabolic Pathway | General Biological Activity | Role in Carcinogenesis |

|---|---|---|---|

| 2-Acetamidofluorene (2-AAF) | Parent Compound (Procarcinogen) | Carcinogenic and mutagenic following metabolic activation. nih.gov | Initiator |

| N-Hydroxy-2-acetamidofluorene (N-OH-AAF) | N-Hydroxylation (Activation) | More carcinogenic and genotoxic than 2-AAF. upenn.edunih.gov | Proximate Carcinogen |

| This compound | Ring Hydroxylation (Detoxification) | Significantly less active; leads to water-soluble conjugates for excretion. chemicalbook.com | Detoxification Product |

Evaluation of Analogues and Derivatives of this compound

The structure-activity relationships (SAR) of 2-acetamidofluorene derivatives are profoundly influenced by the nature and position of substituents on the fluorene (B118485) ring. Studies on various analogues highlight the chemical features that govern their biological potency.

The key determinant of activity is the position of the hydroxyl group. As established, hydroxylation on the nitrogen atom leads to a highly active carcinogenic metabolite. In contrast, phenolic hydroxyl groups on the ring system, such as in this compound, generally result in detoxification.

Further substitutions on the fluorene ring can modulate the activity of these metabolites. For instance, studies on derivatives of the highly potent N-OH-AAF have provided valuable SAR insights. The introduction of an electron-withdrawing acetyl group at the 7-position of N-OH-AAF to form 7-acetyl-N-hydroxy-2-acetylaminofluorene results in a compound that is approximately 10-fold more toxic and mutagenic than N-OH-AAF itself. nih.gov This enhancement in biological activity is attributed to the electronic stabilization of the ultimate reactive intermediate, the N-acetoxyarylamine. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analyses for Bioactivation and Genotoxicity

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity of chemicals based on their molecular structure. europa.eu For aromatic amines like 2-AAF and its metabolites, QSAR analyses are employed to predict their potential for bioactivation and genotoxicity, helping to prioritize chemicals for further testing and to understand their mechanisms of action.

The bioactivation of aromatic amines is a prerequisite for their genotoxicity. nih.gov QSAR models for this class of compounds typically rely on a set of molecular descriptors that quantify key physicochemical properties:

Electronic Descriptors: These parameters, such as the energy of the highest occupied molecular orbital (E-HOMO) and the lowest unoccupied molecular orbital (E-LUMO), describe the ease with which a molecule can donate or accept electrons. They are crucial for modeling the susceptibility of the amino group to N-oxidation, the key bioactivation step.

Hydrophobicity Descriptors: Often represented by the logarithm of the octanol-water partition coefficient (logP), this descriptor models the transport of the chemical within biological systems and its access to metabolic enzymes.

Steric Descriptors: These parameters describe the size and shape of the molecule, which can influence how it fits into the active site of metabolic enzymes.

| Compound | Key Physicochemical Property Change | Predicted QSAR Outcome |

|---|---|---|

| 2-Acetamidofluorene (2-AAF) | Relatively high hydrophobicity (higher logP). | Higher predicted potential for bioactivation and genotoxicity. |

| This compound | Introduction of a polar hydroxyl group significantly decreases hydrophobicity (lower logP). | Lower predicted potential for bioactivation; favors detoxification pathways. |

Emerging Research Areas and Future Perspectives

Elucidation of Unexplored Metabolic Pathways and Reactive Intermediates

The metabolic activation of 2-acetylaminofluorene (B57845) is a critical prerequisite for its carcinogenic activity, leading to the formation of N-hydroxy-2-acetylaminofluorene (1-Hydroxy-2-acetamidofluorene). Subsequent metabolic steps generate highly reactive intermediates that are the ultimate carcinogenic species.

One of the key activation pathways involves the sulfation of N-hydroxy-2-acetylaminofluorene by sulfotransferases, which results in the formation of a reactive sulfate (B86663) ester. This ester can spontaneously decompose to form a highly reactive nitrenium ion, which readily reacts with nucleophilic sites on cellular macromolecules such as DNA, RNA, and proteins. oup.com Research has suggested the existence of two distinct reactive intermediates formed from the sulfate ester, possibly the 'hard' triplet state and 'soft' singlet state nitrenium ions, which exhibit different reactivities towards RNA and glutathione (B108866). oup.com

In addition to N-hydroxylation and subsequent sulfation, other metabolic pathways are also being investigated. For instance, in certain species like the guinea pig, which is resistant to the hepatocarcinogenic effects of 2-AAF, N-hydroxy-2-acetylaminofluorene can be further metabolized to an inactive C7-hydroxylated product, representing a detoxification pathway. nih.gov The balance between these activation and detoxification pathways is a crucial determinant of the ultimate carcinogenic potential of the parent compound.

Further research is focused on identifying other, as-yet-unexplored, metabolic pathways and characterizing the full spectrum of reactive intermediates. Understanding the complete metabolic fate of this compound is essential for a more accurate assessment of its carcinogenic risk.

Advanced Approaches to Investigate DNA Repair and Tolerance Mechanisms

The interaction of reactive metabolites of this compound with DNA leads to the formation of various DNA adducts, which, if not repaired, can lead to mutations and initiate the process of carcinogenesis. Advanced analytical techniques are providing unprecedented insights into the formation, persistence, and repair of these adducts.

The primary DNA adducts formed by 2-acetylaminofluorene and its metabolites include N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF), N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF), and 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF). nih.govnih.govwho.int These adducts distort the DNA helix and can interfere with DNA replication and transcription.

Studies have shown that these adducts are not all repaired with the same efficiency. For example, in primary rat hepatocytes, the dG-C8-AAF adduct is removed with a half-life of approximately 10 hours, while the dG-N2-AAF and dG-C8-AF adducts are more persistent. nih.gov This differential repair is a critical factor in determining the mutagenic potential of the different adducts.

The primary mechanism for the removal of these bulky DNA adducts is the nucleotide excision repair (NER) pathway. In bacteria, the UVRABC nuclease system has been shown to be involved in the repair of both dG-C8-AF and dG-C8-AAF adducts. who.int In eukaryotes, a similar multi-protein complex is responsible for recognizing and excising the damaged DNA segment.

Future research in this area will likely focus on elucidating the precise molecular mechanisms of DNA damage tolerance, where the cell can replicate past a DNA lesion, which can be an error-prone process leading to mutations. Understanding how cells tolerate and repair different types of adducts will provide a more complete picture of the genotoxic effects of this compound.

Integration of Systems Biology and Multi-Omics Data for Comprehensive Understanding

To gain a holistic understanding of the cellular response to this compound, researchers are increasingly turning to systems biology and multi-omics approaches. These strategies involve the simultaneous measurement and integration of data from multiple cellular levels, including the transcriptome, proteome, and metabolome, to construct a comprehensive picture of the biological perturbations caused by the compound.

While specific multi-omics studies focused solely on this compound are still emerging, research on its parent compound, 2-acetylaminofluorene, provides a strong indication of the potential of these approaches. For example, studies have investigated the transcriptomic changes induced by 2-AAF, revealing alterations in the expression of genes involved in critical cellular processes. In rat liver, exposure to 2-AAF has been shown to increase the expression of LINE-1 ORF1 and decrease the expression of RAB11A, BAX, and p53, while increasing Cyclin E mRNA levels. nih.gov

Epigenetic modifications are also a key area of investigation. Research has demonstrated that 2-AAF can induce epigenetic changes, such as a progressive loss of histone H4K20 trimethylation and promoter hypermethylation of the p16INK4A gene in rat liver. oup.com These epigenetic alterations can lead to changes in gene expression and contribute to the carcinogenic process.

Although direct proteomic and metabolomic studies on this compound are not yet widely reported, the application of these technologies to other aromatic amines is paving the way. Proteomic analyses can identify changes in protein expression and post-translational modifications, providing insights into altered cellular pathways. Metabolomics can reveal changes in the levels of small molecule metabolites, offering a functional readout of the cellular state.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying 1-Hydroxy-2-acetamidofluorene in biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is widely used due to its sensitivity for detecting low concentrations in biospecimens (e.g., urine or plasma). Studies report geometric mean concentrations of 0.12–1.8 ng/mL in human cohorts, with reproducibility metrics such as intraclass correlation coefficients (ICC) ranging from 0.67 to 0.89 . Gas chromatography (GC)-MS is also employed for volatile derivatives, but requires derivatization steps that may introduce variability.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Tightly sealed goggles, nitrile gloves, and lab coats are mandatory due to potential carcinogenicity. Safety data sheets recommend working in fume hoods to avoid inhalation of decomposition products (e.g., NOx) . Contaminated surfaces should be deactivated with 10% sodium bicarbonate solutions, followed by ethanol rinses .

Q. Which metabolic pathways are implicated in the biotransformation of this compound?

- Methodological Answer : Cytochrome P450 enzymes (CYP1A1/2) mediate hydroxylation, while N-acetyltransferases (NATs) catalyze acetylation. Evidence from rodent models shows urinary excretion of glucuronide conjugates as dominant metabolites, confirmed via enzymatic hydrolysis assays and LC-MS/MS .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro and in vivo carcinogenicity data for this compound?

- Methodological Answer : Contradictory findings (e.g., tumorigenic effects at 75 mg/kg in mice vs. null results in cell-based assays) may arise from metabolic activation differences. To address this:

- Experimental Design : Use humanized mouse models expressing human CYP enzymes to mimic metabolic activation.

- Data Analysis : Apply benchmark dose modeling (BMD) to compare dose-response curves across studies .

- Confounding Factors : Control for microbiota variations, as gut bacteria influence metabolite profiles .

Q. What statistical approaches are recommended to assess the reproducibility of biomarker measurements across cohorts?

- Methodological Answer : Use variance component analysis to partition within-subject (WS) and between-subject (BS) variability. For example, studies report WS coefficient of variation (CV%) = 12–18% and BS CV% = 22–30% for urinary measurements. Intraclass correlation coefficients (ICC > 0.7) indicate high reproducibility, but require adjustment for covariates like creatinine excretion .

Q. How should researchers design dose-response studies to evaluate the compound’s carcinogenic potential while minimizing false positives?

- Methodological Answer :

- Dose Selection : Use the "Maximum Tolerated Dose" (MTD) approach, informed by subchronic toxicity data (e.g., 96 mg/kg as a TDLo in mice) .

- Endpoint Analysis : Combine histopathology (e.g., hepatocellular carcinoma incidence) with omics data (e.g., RNA-seq for oncogenic pathways).

- Statistical Power : Ensure cohort sizes ≥50 animals/group to detect a 10% increase in tumor incidence (α = 0.05, β = 0.2) .

Q. What strategies mitigate batch effects in multi-center biomarker studies of this compound?

- Methodological Answer :

- Pre-Analytical Harmonization : Standardize biospecimen collection (e.g., 24-hour urine vs. spot samples) and storage (−80°C with <2 freeze-thaw cycles) .

- Analytical Controls : Include pooled reference samples in each batch to adjust for inter-laboratory variability via linear mixed-effects models .

Data Contradiction Analysis

Q. How do conflicting reports on the compound’s genotoxicity inform risk assessment frameworks?

- Methodological Answer : Discrepancies between Ames test (negative) and micronucleus assay (positive) results necessitate:

- Mechanistic Studies : Use Comet assays to detect DNA adducts specific to hepatic tissues.

- Weight-of-Evidence Analysis : Apply Hill’s criteria (e.g., biological plausibility via adduct quantification) to prioritize in vivo findings over in vitro .

Tables of Key Research Parameters

| Parameter | Reported Values | Source |

|---|---|---|

| Geometric Mean (Urine) | 0.12–1.8 ng/mL | |

| Intraclass Correlation (ICC) | 0.67–0.89 | |

| TDLo (Mice, Carcinogenicity) | 75–96 mg/kg | |

| WS CV% | 12–18% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.